(±)14(15)DiHET-d11
Description
(±)14(15)DiHET-d11 is a deuterated analog of 14,15-dihydroxy-5Z,8Z,11Z-eicosatrienoic acid (14,15-DiHETrE), a metabolite of epoxyeicosatrienoic acids (EETs) produced via cytochrome P450-mediated oxidation of arachidonic acid . This compound is widely used as an internal standard in quantitative mass spectrometry (GC-MS/LC-MS) due to its isotopic labeling (11 deuterium atoms at positions 16,17,18,19,20) . Key suppliers include Cayman Chemical, GLPBIO, and Shimadzu, with prices ranging from €249 for 25 µg to €886 for 100 µg .
Properties
Molecular Formula |
C20H23D11O4 |
|---|---|
Molecular Weight |
349.6 |
InChI |
InChI=1S/C20H34O4/c1-2-3-12-15-18(21)19(22)16-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h4,6-7,9-10,13,18-19,21-22H,2-3,5,8,11-12,14-17H2,1H3,(H,23,24)/b6-4-,9-7-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,12D2,15D2 |
InChI Key |
SYAWGTIVOGUZMM-LAOIBNNJSA-N |
SMILES |
O[C@H]([C@H](O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C/C=CC/C=CC/C=CCCCC(O)=O |
Synonyms |
(±)14,15-DiHETrE-d11 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Key Studies
- Role in Inflammation: Non-deuterated 14,15-DiHETrE enhances vascular permeability and leukocyte adhesion in murine models .
- Analgesic Effects : (±)11(12)-DiHET reduces pain responses via CB1/CB2 receptor activation, as shown in neuropathic pain models .
- Quantitative Accuracy: this compound achieves <5% coefficient of variation in LC-MS assays, outperforming non-deuterated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
